Bz-Orn(carbamoyl)-OMe
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Overview
Description
Preparation Methods
The synthesis of Bz-Orn(carbamoyl)-OMe involves multiple stepsThe reaction conditions typically involve the use of barium hydroxide in aqueous methanol .
Chemical Reactions Analysis
Bz-Orn(carbamoyl)-OMe undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines or other derivatives.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include diazomethane, ammonia, and barium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bz-Orn(carbamoyl)-OMe has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: This compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders.
Industry: This compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Bz-Orn(carbamoyl)-OMe involves its interaction with specific enzymes and metabolic pathways. It acts by transferring a carbamoyl group to ornithine, which is a crucial step in the urea cycle. This process helps in the detoxification of ammonia in the body .
Comparison with Similar Compounds
Bz-Orn(carbamoyl)-OMe can be compared with other similar compounds such as:
N-carbamoyl-L-ornithine: A precursor in the synthesis of this compound.
Benzoyl-ornithine: Another derivative of ornithine with different functional groups.
Carbamoyl methyl esters:
Properties
IUPAC Name |
methyl 2-benzamido-5-(carbamoylamino)pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-21-13(19)11(8-5-9-16-14(15)20)17-12(18)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3,(H,17,18)(H3,15,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLRYYLMUJSMGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCNC(=O)N)NC(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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